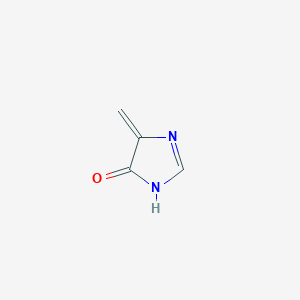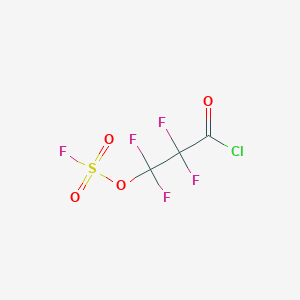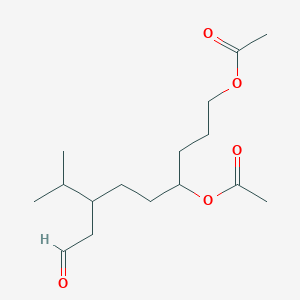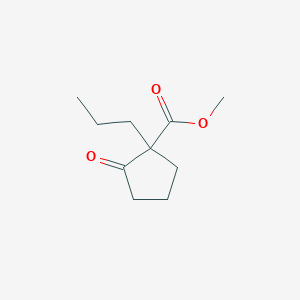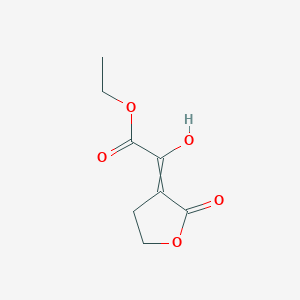
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate is an organic compound with the molecular formula C7H10O4 It is a derivative of oxolane and is characterized by the presence of an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hydroxy(2-oxooxolan-3-ylidene)acetate typically involves the reaction of ethyl acetoacetate with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ester product. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of raw materials, reaction conditions, and purification methods are critical factors in ensuring the efficiency and cost-effectiveness of the production process. Common industrial methods include the use of fixed-bed reactors and distillation techniques for product isolation and purification.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of ethyl hydroxy(2-oxooxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active intermediates that participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl hydroxy(2-oxooxolan-3-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with widespread use as a solvent.
Methyl butyrate: Known for its fruity odor and use in flavorings.
Ethyl propionate: Used in the production of fragrances and as a solvent.
Propriétés
Numéro CAS |
110977-73-6 |
|---|---|
Formule moléculaire |
C8H10O5 |
Poids moléculaire |
186.16 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-2-(2-oxooxolan-3-ylidene)acetate |
InChI |
InChI=1S/C8H10O5/c1-2-12-8(11)6(9)5-3-4-13-7(5)10/h9H,2-4H2,1H3 |
Clé InChI |
SVKSISGGOZGFBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1CCOC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
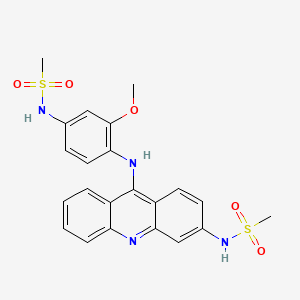

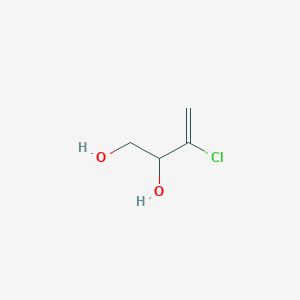


![Ethyl (2E)-[(propan-2-yl)imino]acetate](/img/structure/B14329181.png)
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
